molecular formula C11H15NO3 B13966257 Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate

Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B13966257
M. Wt: 209.24 g/mol
InChI Key: RAIOAGRBFVJGKT-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological properties, including their use as calcium channel blockers in the treatment of cardiovascular diseases . The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.

Preparation Methods

The synthesis of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be achieved through the Hantzsch reaction, a well-known multicomponent reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often include heating in an appropriate solvent in the presence of a protic or Lewis acid catalyst . Industrial production methods may involve optimization of these conditions to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 1-acetyl-4-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-4-15-11(14)10-7-12(9(3)13)6-5-8(10)2/h5-8H,4H2,1-3H3

InChI Key

RAIOAGRBFVJGKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=CC1C)C(=O)C

Origin of Product

United States

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